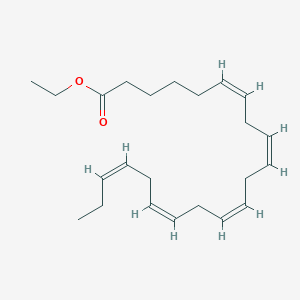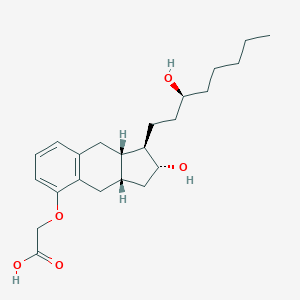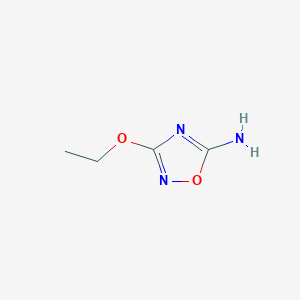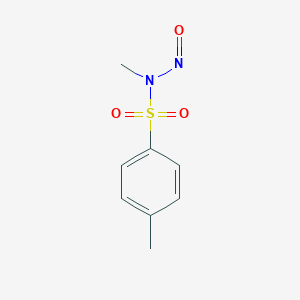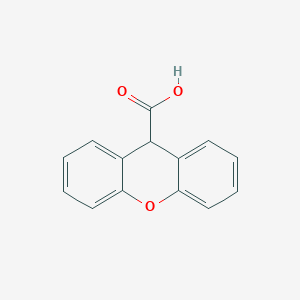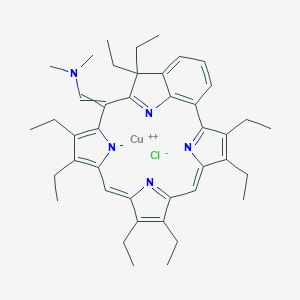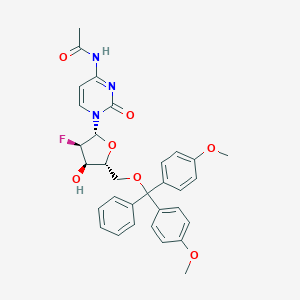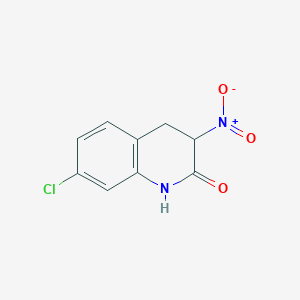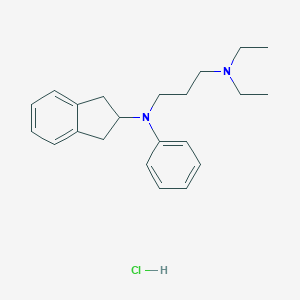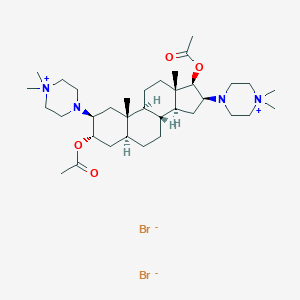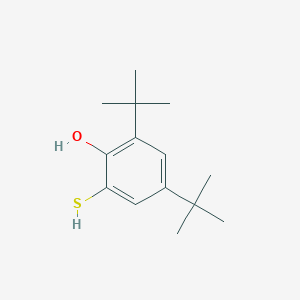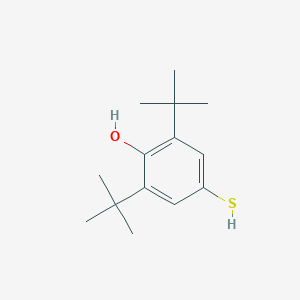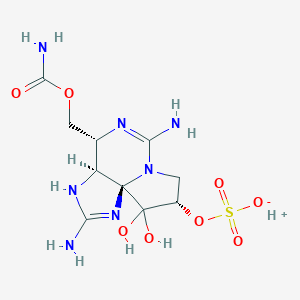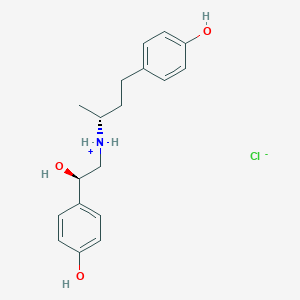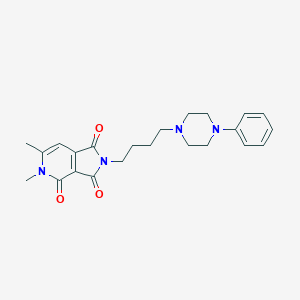
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-, commonly known as Compound A, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
Compound A works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and immune response. By inhibiting NF-κB, Compound A reduces inflammation and enhances immune response. This mechanism of action has been extensively studied and has been shown to be effective in various disease models.
Biochemische Und Physiologische Effekte
Compound A has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, enhance immune response, and inhibit the growth of cancer cells. In a study conducted on mice, Compound A was found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In another study, Compound A was found to induce apoptosis in cancer cells. These effects suggest that Compound A has potential applications in the treatment of inflammatory diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and potential applications in the field of medicine. However, there are also limitations to using Compound A in lab experiments. It has been shown to have off-target effects on other proteins, which may complicate the interpretation of results. Additionally, the optimal dosage and administration route for Compound A have not been established, which may affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for the study of Compound A. One direction is to further optimize the synthesis method to yield higher purity and higher yield of Compound A. Another direction is to investigate the potential applications of Compound A in the treatment of other diseases, such as autoimmune diseases and viral infections. Additionally, further studies are needed to investigate the off-target effects of Compound A and to establish the optimal dosage and administration route for this compound.
Conclusion
Compound A is a small molecule inhibitor that has shown promising results in scientific research. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. Compound A has potential applications in the treatment of inflammatory diseases and cancer, and there are several future directions for the study of this compound. However, further studies are needed to investigate the off-target effects of Compound A and to establish the optimal dosage and administration route for this compound.
Synthesemethoden
Compound A can be synthesized using various methods, including the reaction of pyrrole-2,3,5-trione with 5,6-dimethyl-1,2,3,4-tetrahydropyridine, followed by the reaction with 4-(4-phenyl-1-piperazinyl)butylamine. Another method involves the reaction of 5,6-dimethyl-1,2,3,4-tetrahydropyridine with pyrrole-2,3,5-trione, followed by the reaction with 4-(4-phenyl-1-piperazinyl)butylamine. These methods have been optimized to yield high purity and high yield of Compound A.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted on mice, Compound A was found to inhibit the growth of breast cancer cells and reduce tumor size. In another study, Compound A was found to have anti-viral properties against the influenza virus. These studies suggest that Compound A has potential applications in the treatment of cancer and viral infections.
Eigenschaften
CAS-Nummer |
147297-18-5 |
|---|---|
Produktname |
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)- |
Molekularformel |
C23H28N4O3 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
5,6-dimethyl-2-[4-(4-phenylpiperazin-1-yl)butyl]pyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C23H28N4O3/c1-17-16-19-20(22(29)24(17)2)23(30)27(21(19)28)11-7-6-10-25-12-14-26(15-13-25)18-8-4-3-5-9-18/h3-5,8-9,16H,6-7,10-15H2,1-2H3 |
InChI-Schlüssel |
ZZHOCLQXHQAAMY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=C4 |
Andere CAS-Nummern |
147297-18-5 |
Synonyme |
3,4-dimethyl-8-[4-(4-phenylpiperazin-1-yl)butyl]-3,8-diazabicyclo[4.3. 0]nona-4,10-diene-2,7,9-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



